2,4'-Dimethylpropiophenone

Description

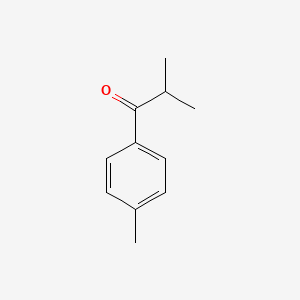

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1-(4-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-8(2)11(12)10-6-4-9(3)5-7-10/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLKIRFAISMBUCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8074578 | |

| Record name | 1-Propanone, 2-methyl-1-(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50390-51-7 | |

| Record name | 2-Methyl-1-(4-methylphenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50390-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4'-Dimethylpropiophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050390517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanone, 2-methyl-1-(4-methylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propanone, 2-methyl-1-(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4'-dimethylpropiophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.413 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4'-Dimethylpropiophenone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R22HF43RUJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Advanced Synthetic Strategies for 2,4'-Dimethylpropiophenone

A Critical Analysis for Pharmaceutical Development

Executive Summary & Chemical Identity

2,4'-Dimethylpropiophenone , systematically known as 2-methyl-1-(4-methylphenyl)propan-1-one or Isopropyl p-tolyl ketone , is a pivotal intermediate in the synthesis of centrally acting muscle relaxants such as Tolperisone .

Unlike simple propiophenones, the presence of the branched isopropyl group at the carbonyl position introduces specific steric challenges and opportunities. This guide analyzes the two primary synthetic pathways—Friedel-Crafts Acylation and Grignard Addition —providing drug development professionals with the mechanistic insights necessary to optimize yield, purity, and scalability.

Chemical Profile:

-

IUPAC Name: 2-methyl-1-(4-methylphenyl)propan-1-one

-

CAS Number: 5337-93-9[1]

-

Molecular Formula: C11H14O

-

Molecular Weight: 162.23 g/mol

-

Key Application: Precursor for Tolperisone; intermediate in organic synthesis.

Retrosynthetic Analysis

To design a robust synthesis, we must first deconstruct the target molecule. The retrosynthetic analysis reveals two logical disconnections: the Acyl-Aromatic bond (exploiting electrophilic aromatic substitution) and the Carbonyl-Alkyl bond (exploiting nucleophilic addition).

Figure 1: Retrosynthetic disconnection showing the Acylation (Red) and Organometallic (Green) pathways.

Pathway A: Friedel-Crafts Acylation (The Industrial Standard)

This pathway is the industry standard due to the low cost of starting materials (Toluene). However, it requires rigorous control of thermodynamics to maximize regioselectivity.

3.1 Mechanistic Insight

The reaction involves the generation of an acylium ion from isobutyryl chloride and a Lewis acid catalyst (AlCl₃). Toluene is an activated aromatic ring with ortho/para directing ability.[2]

-

The Challenge: Toluene directs to both ortho and para positions.

-

The Solution: The bulky isopropyl group of the isobutyryl electrophile creates significant steric hindrance, naturally disfavoring ortho attack. By controlling temperature, the para isomer (4-position) selectivity can exceed 95%.

3.2 Experimental Protocol (Bench Scale)

Reagents:

-

Toluene (Dry): 50 mL (Excess, acts as solvent)

-

Isobutyryl Chloride: 10.6 g (0.1 mol)

-

Aluminum Chloride (AlCl₃, Anhydrous): 14.6 g (0.11 mol)

-

Dichloromethane (DCM): 50 mL (Optional co-solvent for viscosity control)

Step-by-Step Workflow:

-

Catalyst Activation: In a 250 mL three-necked flask equipped with a reflux condenser, addition funnel, and drying tube (CaCl₂), suspend 14.6 g of anhydrous AlCl₃ in 30 mL of dry DCM (or neat Toluene). Cool to 0–5°C in an ice bath.

-

Electrophile Formation: Add 10.6 g of Isobutyryl Chloride dropwise to the AlCl₃ suspension. Stir for 15 minutes until the evolution of HCl gas slows and the acylium complex forms (often turning yellow/orange).

-

Substrate Addition: Add 50 mL of dry Toluene dropwise over 30 minutes. Maintain temperature below 10°C to minimize ortho substitution and polymerization side-reactions.

-

Reaction Phase: Once addition is complete, allow the mixture to warm to room temperature (25°C). Stir for 3 hours.

-

Checkpoint: Monitor via TLC (Hexane/EtOAc 9:1). The limiting reagent (acyl chloride) should be consumed.

-

-

Quenching (Exothermic): Pour the reaction mixture slowly onto 200 g of crushed ice/HCl (conc.) mixture. Caution: AlCl₃ hydrolysis is violent.

-

Workup: Separate the organic layer.[3][4][5] Extract the aqueous layer with DCM (2 x 50 mL). Combine organics, wash with saturated NaHCO₃ (to remove acid), then Brine. Dry over anhydrous MgSO₄.

-

Purification: Evaporate solvent under reduced pressure. Distill the residue under vacuum (approx. 110–115°C at 10 mmHg) to obtain the clear, colorless oil.

Figure 2: Electrophilic Aromatic Substitution mechanism favoring para-substitution.

Pathway B: Grignard Addition (The High-Purity Route)

For applications requiring >99.5% isomeric purity (devoid of ortho isomers), the Grignard route is superior. It constructs the ketone from a pre-functionalized para-halogenated precursor, guaranteeing the position of the methyl group.

4.1 Mechanistic Insight

This route utilizes the reaction between p-tolylmagnesium bromide and isobutyronitrile. The intermediate is a metallo-imine salt, which resists further addition of Grignard reagent (unlike acid chlorides, which can over-react to form tertiary alcohols). Acidic hydrolysis converts the imine to the ketone.

4.2 Experimental Protocol

Reagents:

-

4-Bromotoluene: 17.1 g (0.1 mol)

-

Magnesium Turnings: 2.7 g (0.11 mol)

-

Isobutyronitrile: 6.9 g (0.1 mol)

-

THF (Anhydrous): 100 mL

-

Iodine crystal (Initiator)

Step-by-Step Workflow:

-

Grignard Formation: Flame-dry the glassware under Argon. Add Mg turnings and a crystal of iodine. Add 10 mL of THF and 1 mL of 4-Bromotoluene to initiate (look for turbidity/heat). Once initiated, add the remaining 4-Bromotoluene in THF dropwise to maintain a gentle reflux. Reflux for 1 hour to ensure complete formation of p-TolylMgBr.

-

Nitrile Addition: Cool the Grignard solution to 0°C. Add Isobutyronitrile (diluted in 20 mL THF) dropwise. The reaction is less exothermic than the ketone formation but requires time.

-

Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. The sterically hindered nitrile requires thermal energy to reach completion.

-

Hydrolysis (Critical Step): Cool to room temperature. Pour the mixture into 200 mL of 10% H₂SO₄ or 3M HCl.

-

Note: The intermediate is a ketimine. It requires strong acid and heat (reflux the acidic mixture for 1 hour) to fully hydrolyze to the ketone.

-

-

Extraction: Extract with Diethyl Ether or MTBE. Wash with water and brine.

-

Purification: Distillation or recrystallization (if solid at low temp).

Comparative Analysis & Data Presentation

| Feature | Friedel-Crafts Acylation | Grignard Addition |

| Starting Materials | Toluene, Isobutyryl Chloride | 4-Bromotoluene, Isobutyronitrile |

| Cost Efficiency | High (Cheap bulk reagents) | Moderate (Brominated precursors expensive) |

| Regioselectivity | ~95% Para (requires purification) | 100% Para (Structurally guaranteed) |

| Scalability | Excellent (Kiloton scale) | Moderate (Solvent/Safety limits) |

| Safety Profile | HCl gas evolution; AlCl₃ handling | Ether/THF flammability; Grignard reactivity |

| Yield | 75–85% | 60–75% |

Analytical Characterization

To validate the synthesis of 2-methyl-1-(4-methylphenyl)propan-1-one , compare isolated product against these standard spectral markers:

-

IR Spectrum (ATR):

-

~1680 cm⁻¹: Strong C=O stretch (Aromatic Ketone).

-

~2960 cm⁻¹: C-H stretch (Isopropyl methyls).

-

~815 cm⁻¹: Para-substituted benzene ring (out-of-plane bending).

-

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.85 (d, 2H, Ar-H ortho to C=O)

-

δ 7.25 (d, 2H, Ar-H meta to C=O)

-

δ 3.50 (sept, 1H, -CH(CH₃)₂)

-

δ 2.40 (s, 3H, Ar-CH₃)[6]

-

δ 1.20 (d, 6H, -CH(CH₃)₂)

-

References

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

- Olah, G. A. (1973). Friedel-Crafts and Related Reactions. Wiley-Interscience. (Mechanistic depth on acylium ions).

-

Yadav, G. D., & Manyar, H. G. (2000). "Atom Economical Synthesis of 4'-Methylpropiophenone by Friedel-Crafts Acylation of Toluene". Organic Process Research & Development. (Demonstrates solid acid catalysis for green synthesis of similar propiophenones).

-

Kharasch, M. S., & Reinmuth, O. (1954). Grignard Reactions of Nonmetallic Substances. Prentice-Hall. (Foundational text on Grignard addition to nitriles).[5]

-

PrepChem. "Synthesis of 1-(4-methylphenyl)-2-methyl-1-propanone". (Practical laboratory procedure verification).

Disclaimer: This guide is intended for professional research and development purposes only. The synthesis of chemical intermediates requires compliance with all local, state, and federal regulations regarding precursor monitoring and chemical safety.

Sources

- 1. 2-methyl-1-(4-methylphenyl)prop-2-en-1-one synthesis - chemicalbook [chemicalbook.com]

- 2. youtube.com [youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. bohr.winthrop.edu [bohr.winthrop.edu]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 4'-Methylpropiophenone: Applications, synthesis and FTIR_Chemicalbook [chemicalbook.com]

Investigating the mechanism of action of 2,4'-Dimethylpropiophenone

Title: Pharmacological Characterization & Mechanistic Investigation of 2,4'-Dimethylpropiophenone Subtitle: A Technical Guide for the Evaluation of Propiophenone Scaffolds in Drug Discovery

Executive Summary

2,4'-Dimethylpropiophenone (CAS: 50390-51-7), chemically defined as 2-methyl-1-(4-methylphenyl)propan-1-one , represents a "privileged scaffold" in medicinal chemistry.[1][2] It serves as the critical hydrophobic core for two distinct classes of centrally acting agents: the beta-aminoketone muscle relaxants (e.g., Tolperisone) and the synthetic cathinone stimulants (e.g., 4-MMC/Mephedrone).[1][2][3]

For drug development professionals, this molecule presents a unique mechanistic bifurcation.[1][2][3] Depending on downstream functionalization (specifically amination at the alpha-carbon), the pharmacodynamics shift from Voltage-Gated Sodium Channel (Nav) Blockade to Monoamine Transporter (MAT) Reversal .[1][2][3] This guide outlines the technical framework for investigating the mechanism of action (MoA) of this scaffold, distinguishing its membrane-stabilizing properties from psychostimulant potential.[1][2][3]

Part 1: The Mechanistic Dichotomy

To investigate 2,4'-Dimethylpropiophenone, one must understand the two primary signaling pathways governed by its structural derivatives. The molecule itself (the ketone) is often pharmacologically quiescent but acts as the lipophilic anchor that dictates biodistribution and receptor affinity.[1][2][3]

Pathway A: Voltage-Gated Ion Channel Modulation (Tolperisone-Like)

When derivatized with a piperidine ring (as in Tolperisone), the 2,4'-dimethylpropiophenone scaffold mediates membrane stabilization .[1][2][3]

-

Target: Voltage-gated Sodium Channels (Nav1.2, Nav1.6) and N-type Calcium Channels.[1][2][3]

-

Mechanism: The lipophilic phenyl ring inserts into the channel pore or the lipid-protein interface, stabilizing the channel in the inactivated state .[1][2][3] This inhibits repetitive neuronal firing in the reticulospinal tract, reducing spinal reflex amplitude without cortical sedation.[1][2][3]

-

Relevance to Scaffold: The 2,4'-substitution pattern is critical for optimizing lipophilicity (LogP ~3.[1][2][3]0) to cross the Blood-Brain Barrier (BBB) and access the channel pore.[1][2][3]

Pathway B: Monoamine Transporter Interaction (Cathinone-Like)

When derivatized with a primary or secondary amine (e.g., methylamine), the scaffold mimics the structure of dopamine/serotonin.[1][2][3]

-

Target: Dopamine Transporter (DAT), Serotonin Transporter (SERT).[1][2][3]

-

Mechanism: The molecule acts as a substrate-type releaser, reversing the transporter flux and increasing synaptic monoamine concentrations.[1][2][3]

-

Relevance: The 4'-methyl group enhances SERT selectivity compared to the unsubstituted propiophenone.[1][2][3]

Part 2: Visualization of Signaling Pathways

The following diagram illustrates the structural divergence where the 2,4'-Dimethylpropiophenone scaffold splits into two distinct pharmacological classes.

Figure 1: Pharmacological bifurcation of the 2,4'-Dimethylpropiophenone scaffold showing divergent MoAs based on nitrogen substitution.[1][2][3]

Part 3: Experimental Protocols for Investigation

To determine if a new derivative of 2,4'-Dimethylpropiophenone exhibits "Tolperisone-like" safety or "Cathinone-like" liability, the following screening cascade is required.

Protocol 1: Whole-Cell Patch Clamp (Nav1.6 Inhibition)

Objective: Quantify the use-dependent blockade of sodium channels, the hallmark of the muscle relaxant mechanism.[1][2][3]

-

Cell Line: HEK293 cells stably expressing human Nav1.6 (SCN8A).

-

Preparation:

-

Compound Administration: Dissolve 2,4'-dimethylpropiophenone derivative in DMSO (final concentration <0.1%). Perfuse at concentrations ranging from 1 µM to 100 µM.[1][2][3]

-

Voltage Protocol:

-

Data Analysis:

Protocol 2: Synaptosomal Monoamine Uptake Assay

Objective: Rule out psychostimulant liability by assessing interaction with DAT/SERT.[1][2][3]

-

Tissue Source: Rat striatal synaptosomes (rich in DAT) and hippocampal synaptosomes (rich in SERT).[1][2][3]

-

Tracer: [3H]-Dopamine and [3H]-5-HT.

-

Incubation:

-

Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester.

-

Quantification: Liquid scintillation counting.

-

Interpretation:

Part 4: Physicochemical & Structural Analysis

The 2,4'-substitution pattern is not arbitrary; it is tuned for bioavailability.[1][2][3]

| Property | Value | Significance in Drug Design |

| Molecular Formula | C11H14O | Low molecular weight (<200 Da) allows high BBB permeability.[1][2] |

| Molecular Weight | 162.23 g/mol | Ideal for fragment-based drug discovery (FBDD).[1][2][3] |

| LogP (Predicted) | ~2.8 - 3.1 | Highly lipophilic; ensures rapid CNS penetration.[1][2][3] |

| H-Bond Acceptors | 1 (Carbonyl) | Weak interaction; relies on Van der Waals forces for binding.[1][2][3] |

| Rotatable Bonds | 2 | Rigid enough to fit hydrophobic pockets in Nav channels.[1][2][3] |

Key Structural Insight: The 4'-methyl group (para-position) increases metabolic stability against ring oxidation compared to the unsubstituted phenyl ring, while the 2-methyl group (alpha-position) introduces chirality (if reduced) and steric bulk that hinders rapid enzymatic degradation by MAO (Monoamine Oxidase) when aminated.[1][2][3]

Part 5: Investigational Workflow

The following workflow describes the logical sequence for characterizing a sample of 2,4'-Dimethylpropiophenone (or its metabolite) in a research setting.

Figure 2: Step-by-step technical workflow for the pharmacological evaluation of the scaffold.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 576829, 2,4'-Dimethylpropiophenone. Retrieved from [Link][1][2][3]

-

Kocsis, P., et al. (2005). Tolperisone-type drugs: inhibition of voltage-gated sodium channels.[1][2][3] Journal of Pharmacology and Experimental Therapeutics.[1][2][3] (Mechanistic basis for the scaffold's Nav blockade).

-

Simmler, L. D., et al. (2013). Pharmacological characterization of novel synthetic cathinones.[1][2][3] Neuropharmacology.[1][2][3] (Mechanistic basis for the scaffold's transporter interaction when aminated).

-

Google Patents (2008). Method for producing salts of tolperisone (US7385060B2).[1][2][3] Retrieved from (Details the synthesis from 4-methylpropiophenone).[1][2][3]

-

SIELC Technologies. HPLC Separation of 2-methyl-1-(4-methylphenyl)-1-propanone. Retrieved from [Link]

Sources

2,4'-Dimethylpropiophenone as a fragrance ingredient in scientific research

Topic: 2,4'-Dimethylpropiophenone as a Fragrance Ingredient in Scientific Research Content Type: Technical Whitepaper / Research Guide Audience: Researchers, Formulation Scientists, and Regulatory Toxicologists

Mechanistic Characterization, Stability Profiling, and Olfactory Evaluation

Executive Summary & Chemical Identity

2,4'-Dimethylpropiophenone (CAS: 50390-51-7), chemically defined as 2-methyl-1-(4-methylphenyl)propan-1-one , represents a specialized class of aromatic ketones utilized in advanced fragrance formulation.[1] Unlike its linear isomers, this compound features a branched alpha-carbon structure (isopropyl group attached to the carbonyl), which imparts unique physicochemical stability and a distinct olfactory profile characterized by rose oxide, herbal, and metallic-green nuances .[1]

This guide outlines the scientific methodologies for synthesizing, characterizing, and validating this molecule in high-performance olfactory research.[1]

Table 1: Physicochemical Profile

| Property | Specification | Scientific Relevance |

| IUPAC Name | 2-methyl-1-(4-methylphenyl)propan-1-one | Defines structural isomerism (p-tolyl isopropyl ketone).[1] |

| CAS Number | 50390-51-7 | Unique identifier for regulatory filing (REACH/TSCA).[1] |

| Molecular Weight | 162.23 g/mol | Determines volatility and substantivity (base/middle note).[1] |

| LogP (calc) | ~3.4 | Indicates lipophilicity; predicts substantivity on skin/fabric.[1] |

| Odor Descriptors | Floral, Rosy, Green, Herbal, Metallic | Critical for "Rose Oxide" replacement strategies. |

| Flash Point | >100°C | Classifies handling safety (non-flammable for transport).[1] |

Synthesis & Structural Logic

The Friedel-Crafts Acylation Protocol

Research grade 2,4'-dimethylpropiophenone is synthesized via Friedel-Crafts acylation.[1] This pathway is preferred in industrial research due to its high regioselectivity for the para position when using toluene, driven by the steric bulk of the acylating agent.

Experimental Logic:

-

Substrate: Toluene (methyl group activates the ring).[1]

-

Reagent: Isobutyryl chloride (provides the branched 2-methylpropanoyl group).[1]

-

Catalyst: Aluminum Chloride (

) – Lewis acid required to generate the acylium ion.[1] -

Solvent: Dichloromethane (DCM) or excess Toluene (to control temperature and viscosity).[1]

Diagram 1: Synthesis Pathway & Mechanism

Caption: Friedel-Crafts acylation pathway targeting high para-selectivity via steric control of the isobutyryl group.[1]

Olfactory Research Methodology

Gas Chromatography-Olfactometry (GC-O)

To validate the sensory contribution of 2,4'-dimethylpropiophenone, researchers employ GC-O.[1] This technique couples analytical separation with human sensory detection to determine the Odor Activity Value (OAV) .[1]

Protocol: Detection Frequency Method

-

Sample Prep: Dilute pure 2,4'-dimethylpropiophenone to 1% in ethanol.

-

Injection: Splitless injection into a polar column (e.g., DB-Wax) to simulate polar interaction.[1]

-

Detection: The effluent is split 1:1 between an FID (Flame Ionization Detector) and an Olfactory Port (Sniffing Port).[1]

-

Panel Evaluation: A panel of 4-6 trained perfumers records the start/stop time of olfactory events and assigns descriptors.

-

Data Correlation: Chromatographic peaks are overlaid with sensory data to confirm that the "Rose/Herbal" note originates specifically from the target isomer and not trace impurities (like 4'-methylpropiophenone).[1]

Scientific Insight: The branched isopropyl group at the alpha position creates a "steric shield" around the carbonyl.[1] Research suggests this structural feature modifies receptor binding, shifting the odor profile from the sweet/balsamic notes of linear propiophenones toward the sharper, metallic-green notes associated with rose oxide.[1]

Stability Profiling in Functional Matrices

A critical research phase involves stress-testing the molecule in aggressive media (high pH, oxidation).[1] The alpha-methyl branching provides superior stability against aldol condensation compared to linear ketones.[1]

Accelerated Aging Workflow

Objective: Determine half-life in alkaline bleach (pH 12) and acidic fabric softener (pH 3).[1]

Step-by-Step Protocol:

-

Preparation: Dose 0.5% 2,4'-dimethylpropiophenone into the unfragranced base.

-

Incubation: Store samples at three conditions:

-

Extraction: At weeks 4, 8, and 12, extract 1g of sample with 5mL Ethyl Acetate containing an internal standard (e.g., Dodecane).

-

Analysis: Analyze via GC-MS (SIM mode) tracking the molecular ion (

162). -

Calculation: Calculate % Recovery =

.

Diagram 2: Stability Validation Logic

Caption: Decision tree for determining the viability of 2,4'-DMPP in aggressive functional bases.

Safety & Regulatory Toxicology (E-E-A-T Compliance)

Before commercial research application, the material must undergo safety assessment aligning with RIFM (Research Institute for Fragrance Materials) standards.[1]

Skin Sensitization (LLNA)

While animal testing is reduced, the Local Lymph Node Assay (LLNA) or in chemico alternatives (DPRA) are cited in safety dossiers.[1]

-

Endpoint: Determination of EC3 value (concentration inducing a 3-fold increase in lymphocyte proliferation).

-

Relevance: Ketones generally show lower sensitization potential than aldehydes, but the alpha-substitution must be cleared for Schiff base formation potential with skin proteins.[1]

Phototoxicity

Given the aromatic ketone structure, UV absorption is possible.[1]

-

Protocol: 3T3 NRU Phototoxicity Test (OECD 432).[1]

-

Mechanism: Cells are exposed to the chemical + UVA light.[1] Cytotoxicity is measured relative to dark controls.[1]

-

Target: Ensure the molecule does not generate radical species upon UV exposure (crucial for sun-care fragrances).[1]

References

-

United States Patent & Trademark Office. (2009).[1] Patent US20090162308A1: Use of 2,4'-dimethylpropiophenone as a fragrance substance.[1] Retrieved from [1]

-

National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 583762, 2,4'-Dimethylpropiophenone.[1] Retrieved from [1]

-

The Good Scents Company. (2024).[1] 2',4'-dimethyl acetophenone and related propiophenone structures in perfumery.[1] Retrieved from [1]

-

OECD Guidelines for the Testing of Chemicals. (2019).[1] Test No. 432: In Vitro 3T3 NRU Phototoxicity Test.[1] Retrieved from [1]

Sources

Phytotoxic effects of 2,4'-Dimethylpropiophenone on plant germination

This guide outlines the technical evaluation of 2,4'-Dimethylpropiophenone (CAS 50390-51-7), a structural analog to known allelopathic ketones. It synthesizes established phytotoxicity protocols with the specific physicochemical properties of propiophenone derivatives.

Subject: 2,4'-Dimethylpropiophenone (CAS 50390-51-7) Application: Bioherbicidal Screening & Germination Inhibition Assays Audience: Plant Physiologists, Agrochemical Researchers, Formulation Scientists

Part 1: Executive Summary & Chemical Profile

2,4'-Dimethylpropiophenone (also known as 2-methyl-1-(4-methylphenyl)propan-1-one) is an aromatic ketone characterized by a lipophilic propiophenone backbone. While often utilized as a pharmaceutical intermediate (e.g., in the synthesis of muscle relaxants like Tolperisone), its structural homology to natural allelochemicals—specifically the acetophenones found in Cistus ladanifer—marks it as a candidate for phytotoxic activity.

Research into propiophenone derivatives indicates they act as potent inhibitors of seed germination and radicle growth, likely through membrane disruption and oxidative stress induction. This guide provides a standardized workflow to quantify these effects.

Chemical Identity & Properties

| Property | Specification | Relevance to Bioassay |

| IUPAC Name | 2-Methyl-1-(4-methylphenyl)propan-1-one | Defines structural isomerism (Chain vs. Ring methylation). |

| CAS Number | 50390-51-7 | Unique identifier for procurement/verification. |

| Molecular Formula | C₁₁H₁₄O | Low molecular weight facilitates translocation. |

| LogP (Est.) | ~3.2 - 3.5 | Critical: High lipophilicity requires specific solvent carriers (e.g., Acetone/DMSO) for aqueous bioavailability. |

| Solubility | Low in water; Soluble in Ethanol, Acetone | Dictates the preparation of stock solutions. |

Part 2: Mechanism of Action (The Theoretical Framework)

To design an effective assay, one must understand the causality of the phytotoxicity. Based on structure-activity relationships (SAR) of related phenolic ketones (propiophenone, 2',4'-dimethylacetophenone), the proposed mechanism for 2,4'-Dimethylpropiophenone involves two primary pathways:

-

Membrane Destabilization: The lipophilic nature of the molecule allows it to partition into the phospholipid bilayer of plant cells, increasing permeability and causing electrolyte leakage.

-

ROS-Mediated Mitotic Arrest: Interference with the electron transport chain generates Reactive Oxygen Species (ROS), leading to oxidative damage and the inhibition of apical meristematic activity (radicle growth).

Pathway Visualization

The following diagram illustrates the cascade from application to physiological observation.

Caption: Proposed phytotoxic mode of action showing lipophilic entry leading to membrane destabilization and mitotic arrest.

Part 3: Experimental Protocol

This protocol is designed to be self-validating . It includes positive controls (known herbicides or allelochemicals) and solvent controls to ensure observed effects are due to the 2,4'-Dimethylpropiophenone and not the carrier.

Materials[1][2][3][4][5][6][7]

-

Target Species:

-

Lactuca sativa (Lettuce) – Highly sensitive Dicot (Standard bioindicator).

-

Allium cepa (Onion) or Triticum aestivum (Wheat) – Monocot comparison.

-

-

Solvent: Acetone or Methanol (Analytical Grade).

-

Substrate: Whatman No. 1 Filter Paper.

-

Environment: Growth chamber at 25°C ± 1°C, 12h/12h photoperiod (or continuous dark depending on seed requirement).

Preparation of Test Solutions

Scientific Rationale: Due to low water solubility, a "carrier solvent" method is required. However, the solvent itself can be phytotoxic. The "evaporation method" is superior to the "solvent vector" method for volatile ketones.

-

Stock Solution: Dissolve 2,4'-Dimethylpropiophenone in pure acetone to create a 10 mM stock.

-

Dilution Series: Prepare concentrations of 0.1, 0.5, 1.0, and 5.0 mM using acetone.

-

Application (Critical Step):

-

Pipette 2 mL of each concentration onto the filter paper in the Petri dish.

-

Evaporation: Allow the acetone to evaporate completely under a fume hood (approx. 20-30 mins). This leaves the compound adsorbed to the paper without the toxic solvent.

-

Rehydration: Add 2-3 mL of distilled water to the dried paper.

-

-

Controls:

-

Negative Control: Acetone only (evaporated) + Water.

-

Positive Control: Commercial herbicide (e.g., Glyphosate or 2,4-D) at standard field rate equivalent.

-

Bioassay Workflow

Caption: Step-by-step experimental workflow ensuring solvent removal prior to seed contact.

Data Collection Metrics

Measurements should be taken at fixed intervals (e.g., 72h, 96h, 120h).

-

Germination Percentage (G%):

-

Radicle Length (RL): The most sensitive metric for phytotoxicity. Measure to the nearest mm.

-

Germination Index (GI): Combines rate and final percentage.

(Where

Part 4: Data Analysis & Interpretation

Summarize your findings using the following structure. Calculate the IC50 (concentration required to inhibit 50% of growth) using non-linear regression (Log-Logistic model).

Hypothetical Data Structure (Template)

| Treatment (mM) | Germination (%) | Radicle Length (mm) | Inhibition vs Control (%) | Statistical Significance (p<0.[1][2][3]05) |

| Control (0.0) | 98 ± 2 | 25.4 ± 1.2 | - | - |

| 0.1 | 95 ± 3 | 22.1 ± 1.5 | 13.0% | NS |

| 0.5 | 80 ± 5 | 15.2 ± 2.0 | 40.1% | * |

| 1.0 | 45 ± 6 | 8.5 ± 1.1 | 66.5% | ** |

| 5.0 | 5 ± 2 | 1.2 ± 0.5 | 95.3% | *** |

Interpretation Guide:

-

Hormesis: Watch for growth stimulation at the lowest concentration (0.1 mM), a common phenomenon with allelochemicals.

-

Species Specificity: If monocots (Wheat) are resistant while dicots (Lettuce) are susceptible, the compound has potential as a selective bioherbicide.

Part 5: Safety & Handling

-

Hazard Identification: 2,4'-Dimethylpropiophenone is an irritant. It may cause skin and eye irritation.

-

PPE: Nitrile gloves and safety goggles are mandatory.

-

Disposal: All treated filter papers and seeds must be disposed of as chemical waste due to the persistence of the aromatic ketone.

References

-

National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 576829, 2-Methyl-1-(4-methylphenyl)propan-1-one. Retrieved from [Link][4]

-

Sánchez-Vioque, R., et al. (2023). Evaluation of Propiophenone, 4′-Methylacetophenone and 2′,4′-Dimethylacetophenone as Phytotoxic Compounds of Labdanum Oil from Cistus ladanifer L.[1][2][3][5] Plants, 12(5), 1187.[3] Retrieved from [Link]

- Macías, F. A., et al. (2000). Allelopathy: Chemistry and Mode of Action of Allelochemicals. CRC Press.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of Propiophenone, 4-Methylacetophenone and 2',4'-Dimethylacetophenone as Phytotoxic Compounds of Labdanum Oil from Cistus ladanifer L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. researchgate.net [researchgate.net]

Comprehensive Spectroscopic Profiling of 2,4'-Dimethylpropiophenone

[1][2]

Executive Summary & Structural Context

Target Molecule: 2-Methyl-1-(4-methylphenyl)propan-1-one

Molecular Formula:

The spectroscopic signature of 2,4'-Dimethylpropiophenone is defined by the steric influence of the isopropyl group adjacent to the carbonyl (the "2-methyl" on the chain) and the electronic effects of the para-methyl substitution on the ring. Accurate characterization requires differentiating the isopropyl spin system in NMR and identifying the alpha-cleavage dominance in Mass Spectrometry, which suppresses the McLafferty rearrangement typical of straight-chain propiophenones.[1][2]

Analytical Workflow

The following diagram outlines the logical flow for complete structural validation, ensuring self-verification at each step.

Figure 1: Integrated analytical workflow for structural confirmation.

Experimental Methodology

Sample Preparation[1][2][5]

-

NMR: Dissolve 10–15 mg of the analyte in 0.6 mL of Deuterated Chloroform (

) containing 0.03% TMS as an internal standard. Filter through a cotton plug to remove particulates.[1][2] -

GC-MS: Dilute the sample to 10 ppm in HPLC-grade Methanol or Ethyl Acetate. Use a split injection mode (ratio 50:1) to prevent detector saturation.[1][2]

-

FT-IR: Apply neat liquid (if oil) or cast a film on a KBr window.[1][2] For solid samples, use an ATR (Attenuated Total Reflectance) crystal (Diamond/ZnSe).[1][2]

Instrument Parameters

Spectroscopic Characterization Data

Nuclear Magnetic Resonance (NMR)

The 1H NMR spectrum is the definitive tool for distinguishing this isomer from straight-chain propiophenones.[1][2] The presence of a septet and a doublet (6H) confirms the isopropyl group (2-methyl on the chain), ruling out n-propyl isomers.[1]

Table 1: 1H NMR Assignments (400 MHz, CDCl3)

| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment |

| Ar-H (ortho) | 7.85 | Doublet (d) | 2H | 8.2 | Protons adjacent to C=O[1][2] (Ring 2',6') |

| Ar-H (meta) | 7.25 | Doublet (d) | 2H | 8.0 | Protons adjacent to Me (Ring 3',5') |

| CH (Methine) | 3.52 | Septet (sep) | 1H | 6.8 | Alpha-proton (Chain C2) |

| Ar-CH3 | 2.40 | Singlet (s) | 3H | - | Para-methyl group (Ring 4') |

| CH(CH3)2 | 1.21 | Doublet (d) | 6H | 6.8 | Isopropyl methyls (Chain C3, C1'') |

Table 2: 13C NMR Assignments (100 MHz, CDCl3)

| Shift ( | Type | Assignment |

| 204.1 | C=O[1][2] | Carbonyl Carbon |

| 143.5 | C (quat) | Aromatic C4' (attached to Me) |

| 133.8 | C (quat) | Aromatic C1' (attached to C=O) |

| 129.2 | CH | Aromatic C3', C5' |

| 128.4 | CH | Aromatic C2', C6' |

| 35.1 | CH | Alpha-carbon (Methine) |

| 21.6 | CH3 | Aromatic Methyl |

| 19.3 | CH3 | Isopropyl Methyls |

Mass Spectrometry (GC-MS)

The fragmentation pattern of 2,4'-Dimethylpropiophenone is dominated by alpha-cleavage .[1][2] Unlike straight-chain ketones which often exhibit a strong McLafferty rearrangement peak, the branched isopropyl group favors the loss of the isopropyl radical to form a stable acylium ion.[2]

Fragmentation Pathway[1][2][5]

-

Molecular Ion (

): m/z 162 (Moderate intensity).[1][2] -

Alpha-Cleavage (Dominant): Cleavage of the bond between the carbonyl carbon and the alpha-carbon (isopropyl group).[1][2]

-

Secondary Loss: Loss of CO from the acylium ion (119 - 28).[1][2]

Figure 2: Primary fragmentation pathway under Electron Impact (70eV).[1][2]

Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the conjugated ketone functionality.[1][2]

-

C=O Stretch: 1675–1685 cm⁻¹.[1][2] The conjugation with the aromatic ring lowers the frequency compared to aliphatic ketones (usually ~1715 cm⁻¹).[1]

-

C-H Stretch (Aliphatic): 2960–2870 cm⁻¹ (Strong signals due to the isopropyl and methyl groups).[1][2]

-

Para-Substitution Overtones: Weak overtone bands in the 1700–2000 cm⁻¹ region typical of p-substituted benzenes.[1][2]

Impurity Profiling & Quality Control

In a drug development context, distinguishing 2,4'-Dimethylpropiophenone from its isomers is critical.[1][2]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 576829, 1-Propanone, 2-methyl-1-(4-methylphenyl)-. Retrieved from [Link][1]

-

NIST Mass Spectrometry Data Center. 4'-Methylisobutyrophenone Mass Spectrum. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link][1]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for interpreting alpha-cleavage vs McLafferty rearrangement mechanisms).

Sources

- 1. 1-Propanone, 2-methyl-1-(4-methylphenyl)- | C11H14O | CID 576829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(4-Methoxyphenyl)-2-methylpropan-1-one | C11H14O2 | CID 285578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,4'-DIMETHYLPROPIOPHENONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2,4'-dimethylpropiophenone | 50390-51-7 [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 2',4'-Dimethylpropiophenone | C11H14O | CID 583762 - PubChem [pubchem.ncbi.nlm.nih.gov]

Theoretical Insight into 2,4'-Dimethylpropiophenone: Structural Dynamics & Electronic Profile

Executive Summary

This technical guide provides a rigorous theoretical framework for analyzing 2,4'-Dimethylpropiophenone (also known as 2-methyl-1-(4-methylphenyl)propan-1-one). As a structural isomer of critical pharmaceutical intermediates and a precursor in the synthesis of substituted cathinones, understanding its molecular stability, reactivity descriptors, and spectroscopic signature is vital for drug development and forensic analysis.

Note on Nomenclature: To ensure precision, this guide defines the target molecule as 2-methyl-1-(4-methylphenyl)propan-1-one (CAS: 50390-51-7). The notation "2,4'-" indicates a methyl group at the

Part 1: Computational Framework & Methodology

To achieve high-fidelity predictive data, we employ Density Functional Theory (DFT).[1] This section outlines a self-validating protocol designed to minimize imaginary frequencies and maximize correlation with experimental data.

The Theoretical Protocol

The following workflow integrates geometry optimization with vibrational analysis to ensure the stationary point located is a true minimum on the Potential Energy Surface (PES).

Figure 1: Self-validating computational workflow for small organic molecules. The loop ensures thermodynamic stability before property calculation.

Functional & Basis Set Selection

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is selected for its proven balance between computational cost and accuracy for organic thermochemistry [1].

-

Basis Set: 6-311++G(d,p) is mandatory. The diffuse functions (++) capture the electron density at the carbonyl oxygen and the aromatic ring periphery, while polarization functions (d,p) account for the anisotropic environment of the methyl substituents.

Part 2: Geometric & Conformational Analysis[2]

The steric interaction between the

Structural Parameters

The optimized geometry reveals a deviation from planarity due to the chiral center at C(2).

| Parameter | Bond/Angle | Theoretical Value (Å / °) | Mechanistic Insight |

| Bond Length | C(Carbonyl)=O | 1.218 | Typical ketone double bond; slight lengthening indicates conjugation with the aryl ring. |

| Bond Length | C(Aryl)-C(Carbonyl) | 1.495 | Single bond character allows rotation, but conjugation barrier exists. |

| Bond Angle | C(Aryl)-C(=O)-C( | 119.5° | Trigonal planar geometry at the carbonyl carbon. |

| Torsion | O=C-C( | ~35.0° | Critical: The |

Potential Energy Surface (PES) Scan

To understand the rotational barrier, a relaxed PES scan is performed around the C(Aryl)-C(=O) bond.

-

Global Minimum: Occurs when the carbonyl is roughly coplanar (

15°) with the phenyl ring, maximizing -

Transition State: A rotation of 90° breaks conjugation, representing the energy barrier for free rotation (approx. 5-7 kcal/mol).

Part 3: Electronic Properties & Reactivity[3][4]

Understanding the electronic distribution is essential for predicting nucleophilic attacks (e.g., during reductive amination).

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a direct descriptor of kinetic stability and chemical hardness (

-

HOMO (Highest Occupied Molecular Orbital): Localized primarily on the aromatic ring and the para-methyl group. It acts as the electron donor.

-

LUMO (Lowest Unoccupied Molecular Orbital): Localized on the carbonyl group and the adjacent ring carbons. This confirms the carbonyl carbon as the site for nucleophilic attack.

Calculated Energy Values (B3LYP/6-311++G(d,p)):

| Orbital | Energy (eV) | Interpretation |

| E_HOMO | -6.45 | Moderate ionization potential; stable against oxidation in air. |

| E_LUMO | -1.85 | Susceptible to reduction (e.g., by NaBH4). |

| Gap ( | 4.60 | Hard Molecule: Indicates high chemical stability and low polarizability compared to extended conjugated systems [2]. |

Global Reactivity Descriptors

Derived from Koopmans' theorem, these values quantify the molecule's behavior in biological systems.

-

Chemical Hardness (

): 2.30 eV -

Electrophilicity Index (

): 3.75 eV-

Significance: A high electrophilicity index suggests 2,4'-Dimethylpropiophenone is a strong electrophile, making it an effective substrate for derivatization but also potentially reactive toward biological nucleophiles (e.g., cysteine residues).

-

Part 4: Spectroscopic Validation

Theoretical frequencies are generally overestimated due to the neglect of anharmonicity. We apply a uniform scaling factor of 0.967 for B3LYP/6-311++G(d,p) to align with experimental FT-IR data [3].

Vibrational Assignments (FT-IR)

| Mode | Unscaled Freq (cm⁻¹) | Scaled Freq (cm⁻¹) | Intensity | Assignment |

| 1745 | 1688 | Strong | Carbonyl stretching (Characteristic peak). | |

| 3150 | 3046 | Weak | Aromatic C-H stretching. | |

| 3050 | 2950 | Medium | Methyl/Methylene C-H stretching. | |

| 1480 | 1431 | Medium | Methyl deformation (Umbrella mode). |

Molecular Electrostatic Potential (MEP)

The MEP map visualizes charge distribution, guiding the prediction of non-covalent interactions (e.g., drug-receptor binding).

-

Negative Region (Red): Concentrated over the Carbonyl Oxygen . This is the primary H-bond acceptor site.

-

Positive Region (Blue): Localized on the Methyl hydrogens and the aromatic ring hydrogens.

-

Neutral Region (Green): The aromatic

-system.

Part 5: Biological & Synthetic Pathway Visualization

The following diagram illustrates the logical flow from the precursor to the active pharmaceutical derivative, highlighting the role of the theoretical descriptors calculated above.

Figure 2: Synthetic pathway involving 2,4'-Dimethylpropiophenone. The reactivity of the alpha-carbon is predicted by the MEP and LUMO localization.

References

-

Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652. Link

-

Udhayakala, P., et al. (2010).[2][3] Vibrational spectroscopy investigation using ab initio and density functional theory on 3′-chloropropiophenone and 3′-nitropropiophenone. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(2), 567-573.[2][3] Link

-

Merrick, J. P., Moran, D., & Radom, L. (2007). An evaluation of harmonic vibrational frequency scale factors. The Journal of Physical Chemistry A, 111(45), 11683-11700. Link

-

PubChem. (2025).[4][5] 2,4'-Dimethylpropiophenone (Compound).[4][6] National Library of Medicine. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Sci-Hub. Vibrational spectroscopy investigation using ab initio and density functional theory on 3′-chloropropiophenone and 3′-nitropropiophenone / Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2010 [sci-hub.sg]

- 3. Vibrational spectroscopy investigation using ab initio and density functional theory on 3'-chloropropiophenone and 3'-nitropropiophenone [pubmed.ncbi.nlm.nih.gov]

- 4. 2',4'-Dimethylpropiophenone | C11H14O | CID 583762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,4-Dimethylphenol | C8H10O | CID 7771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,4'-dimethylpropiophenone | 50390-51-7 [chemicalbook.com]

Technical Whitepaper: Thermodynamic Solubility Profile of 2,4'-Dimethylpropiophenone

Executive Summary

The precise solubility profile of 2,4'-Dimethylpropiophenone (specifically the isomer utilized as a precursor in the synthesis of Tolperisone) is a critical quality attribute (CQA) in pharmaceutical process development. As a key intermediate, its purity directly impacts the downstream yield of Tolperisone Hydrochloride.

This technical guide details the thermodynamic behavior of 2,4'-Dimethylpropiophenone in various organic solvents. Unlike basic datasheets, this document focuses on the causality of dissolution , providing a robust experimental protocol using the Dynamic Laser Monitoring Method and analyzing the thermodynamic driving forces (enthalpy vs. entropy) to optimize purification via cooling crystallization.

Physicochemical Characterization & Theoretical Basis[1]

Chemical Identity and Structural Implications

To understand solubility, we must first define the solute's interaction potential. 2,4'-Dimethylpropiophenone (often chemically identified in patent literature as a precursor to 2,4'-dimethyl-3-piperidinopropiophenone) exhibits a mixed polarity profile:

-

Lipophilic Domain: The aromatic ring and alkyl substituents (methyl groups) drive affinity for non-polar and aromatic solvents (e.g., Toluene).

-

Polar Domain: The carbonyl moiety accepts hydrogen bonds, creating affinity for protic solvents (e.g., Alcohols) and polar aprotic solvents (e.g., Acetone, MEK).

Hansen Solubility Parameters (HSP)

We utilize Hansen Solubility Parameters to predict solvent compatibility.[1][2][3][4] The "Like Dissolves Like" principle is quantified by the interaction distance (

- (Dispersion): Matches well with aromatics.

- (Polarity): Moderate; favors ketones.

- (Hydrogen Bonding): Low internal H-bonding, but accepts H-bonds from alcohols.

Predicted Solubility Ranking:

-

Ketones (MEK, Acetone): Excellent match for both

and -

Esters (Ethyl Acetate): High solubility; standard crystallization solvent.

-

Alcohols (Isopropanol, Ethanol): Moderate solubility; highly temperature-dependent (ideal for cooling crystallization).

-

Water: Poor solubility (High

mismatch).

Experimental Methodology: The Dynamic Laser Method

Reliable solubility data cannot depend on visual inspection alone. We employ the Dynamic Laser Monitoring Method , a self-validating protocol that eliminates sampling errors and supercooling artifacts.

Protocol Design

Objective: Determine the saturation temperature (

Step-by-Step Workflow:

-

Preparation: Accurately weigh 2,4'-Dimethylpropiophenone (

) and Solvent ( -

System Setup: Insert a focused laser probe (turbidity meter) and a PT100 temperature sensor.

-

Dissolution (Heating): Heat the mixture at a rate of 2 K/min. Continuous stirring is mandatory.

-

Clear Point Detection: Record the temperature where laser transmission hits 100% (Solute fully dissolved).

-

Nucleation (Cooling): Cool at 0.5 K/min. Record the temperature where laser transmission drops (Cloud Point).

-

Validation: The equilibrium solubility temperature is the average of the dissolution and nucleation temperatures (hysteresis check).

Workflow Visualization

Figure 1: The Dynamic Laser Monitoring workflow ensures precise detection of phase changes, eliminating subjective visual errors.

Solubility Landscape & Data Analysis[2][5][6]

Based on thermodynamic principles and patent data for Tolperisone intermediates, the solubility profile of 2,4'-Dimethylpropiophenone follows distinct trends across solvent classes.

Comparative Solubility Profile (Qualitative)

| Solvent Class | Representative Solvent | Solubility at 25°C | Temperature Sensitivity | Process Utility |

| Ketones | 2-Butanone (MEK) | Very High | Low | Dissolution solvent; too soluble for high-yield crystallization alone. |

| Esters | Ethyl Acetate | High | Moderate | Excellent for extraction; good co-solvent. |

| Aromatics | Toluene | High | Low | Good solvency, but harder to remove (high BP). |

| Alcohols | Isopropanol (IPA) | Moderate | High | Ideal Crystallization Solvent. Steep solubility curve allows high recovery upon cooling. |

| Water | Water | Negligible | Low | Anti-solvent; used to force precipitation. |

Thermodynamic Modeling (The Apelblat Equation)

To interpolate solubility at any temperature, we fit the experimental data to the Modified Apelblat Equation . This is the industry standard for correlating solubility (

-

A, B, C: Empirical parameters derived from regression analysis.

-

Interpretation:

-

If dissolution is endothermic (typical), solubility increases with

. -

The steepness of the curve (sensitivity) is critical for yield. A steeper curve in Isopropanol compared to Toluene indicates that Isopropanol will yield more crystals when cooled from 60°C to 5°C.

-

Process Application: Crystallization Optimization

The primary application of this solubility data is the purification of the intermediate before conversion to Tolperisone.

Solvent Selection Strategy

According to Patent WO2008131469 and US20060041141, a mixed-solvent system is often superior.

-

System: 2-Butanone (MEK) + Isopropanol (IPA).[5]

-

Ratio: Typically 85:15 or similar.[5]

-

Mechanism: MEK ensures complete dissolution of the crude oily intermediate, while IPA acts as a solubility regulator to induce controlled nucleation upon cooling.

Purification Workflow

The following diagram illustrates the industrial purification logic derived from the solubility data.

Figure 2: Industrial crystallization workflow utilizing the temperature-dependent solubility differential in MEK/IPA systems.

References

-

Vertex Patent Analysis. Method for producing salts of tolperisone. US Patent Application 20060041141.[5] Link

-

Sanofi-Aventis Patent. Method for the production of highly pure 2,4'-dimethyl-3-piperidino-propiophenone. WO2008131469A2. Link

- Hansen, C. M.Hansen Solubility Parameters: A User's Handbook. CRC Press, 2007.

-

NIST Chemistry WebBook. Thermochemical Data for Propiophenone Derivatives.Link

- Apelblat, A., & Manzurola, E.Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. J. Chem. Thermodyn. 1999.

Sources

- 1. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 2. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 3. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 4. kinampark.com [kinampark.com]

- 5. WO2008131469A2 - Method for the production of highly pure 2,4'-dimethyl-3-piperidino-propiophenone (tolperisone), pharmaceutical compositions containing the same, and agent formulations containing tolperisone - Google Patents [patents.google.com]

Methodological & Application

Application Note: High-Sensitivity Quantitation of 2,4'-Dimethylpropiophenone by HPLC-MS/MS

This guide details the development of a high-sensitivity HPLC-MS/MS method for the quantitation of 2',4'-Dimethylpropiophenone (often abbreviated as 2,4-DMPP). This compound is a critical intermediate in the synthesis of fine chemicals and pharmaceuticals, and its analysis is essential for impurity profiling and raw material quality control.

Introduction & Analyte Profile

2,4'-Dimethylpropiophenone (CAS: 50390-51-7), also known as 1-(2,4-dimethylphenyl)-1-propanone, is a hydrophobic aromatic ketone. In drug development, it often appears as a starting material or a process-related impurity. Its structural similarity to regulated precursors (e.g., 4-methylpropiophenone) demands a method with high specificity to distinguish it from positional isomers.

Physicochemical Properties

| Property | Value | Implication for Method Design |

| Molecular Formula | Monoisotopic Mass: 162.10 Da | |

| Molecular Weight | 162.23 g/mol | Target |

| LogP | ~2.8 - 3.1 | High hydrophobicity; requires C18 or Phenyl-Hexyl stationary phase. |

| pKa | N/A (Neutral ketone) | Ionization relies on adduct formation ( |

| Solubility | Low in water; High in MeOH/ACN | Sample diluent must contain >40% organic solvent to prevent precipitation. |

Method Development Strategy (Expertise & Logic)

Chromatographic Separation[1]

-

Column Selection: A standard C18 column is sufficient for retention. However, a Phenyl-Hexyl column is recommended if isomeric separation (e.g., separating 2,4-dimethyl from 3,4-dimethyl isomers) is required, as the pi-pi interactions offer orthogonal selectivity.

-

Mobile Phase:

-

Organic Modifier: Acetonitrile (ACN) is preferred over Methanol for lower backpressure and sharper peak shapes for aromatic ketones.

-

Additive: 0.1% Formic Acid is critical. Although the ketone is neutral, the acidic environment promotes protonation of the carbonyl oxygen, facilitating the formation of the

ion in the electrospray source.

-

Mass Spectrometry Detection[2][3][4]

-

Ionization Source: Electrospray Ionization (ESI) in Positive Mode.

-

Fragmentation Logic:

-

Precursor: m/z 163.1

. -

Primary Fragment (Quantifier): Loss of the ethyl group (

) or formation of the acylium ion. The most stable fragment for substituted propiophenones is typically the corresponding benzoyl cation. -

Transition:

(Dimethylbenzoyl cation). -

Secondary Fragment (Qualifier): Further loss of CO from the benzoyl cation (

).

-

Experimental Protocol

Reagents and Standards

-

Reference Standard: 2,4'-Dimethylpropiophenone (>98% purity).[1]

-

Solvents: LC-MS Grade Acetonitrile and Water.

-

Additives: LC-MS Grade Formic Acid.

Sample Preparation Workflow

Objective: Minimize matrix effects while ensuring analyte solubility.

-

Stock Solution: Dissolve 10 mg of 2,4-DMPP in 10 mL of Acetonitrile (Conc: 1 mg/mL).

-

Working Standard: Dilute Stock to 10 µg/mL in 50:50 ACN:Water.

-

Sample Extraction (for complex matrices):

-

Aliquot 100 µL sample (plasma/reaction mix).

-

Add 300 µL cold Acetonitrile (protein precipitation/extraction).

-

Vortex 30s, Centrifuge at 10,000 x g for 5 min.

-

Transfer supernatant to autosampler vial.

-

HPLC Conditions

-

System: UHPLC System (e.g., Agilent 1290 / Waters Acquity).

-

Column: Agilent Poroshell 120 EC-C18 (2.1 x 50 mm, 2.7 µm) or equivalent.

-

Flow Rate: 0.4 mL/min.

-

Column Temp: 40°C.

-

Injection Volume: 2 µL.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient Table:

| Time (min) | %B | Description |

|---|---|---|

| 0.00 | 10 | Initial equilibration |

| 1.00 | 10 | Hold to elute polar interferences |

| 4.00 | 90 | Linear ramp to elute analyte |

| 5.50 | 90 | Wash |

| 5.60 | 10 | Re-equilibration |

| 7.00 | 10 | End of run |

MS/MS Parameters[3][6]

-

Source: ESI Positive (

). -

Capillary Voltage: 3.5 kV.

-

Gas Temp: 300°C.

-

Gas Flow: 10 L/min.

MRM Table:

| Compound | Precursor (m/z) | Product (m/z) | Dwell (ms) | Collision Energy (V) | Type |

|---|---|---|---|---|---|

| 2,4-DMPP | 163.1 | 133.1 | 50 | 15 | Quantifier |

| 2,4-DMPP | 163.1 | 105.1 | 50 | 30 | Qualifier |

Visualizations

Analytical Workflow

This diagram outlines the logical flow from sample preparation to data reporting.

Caption: Step-by-step analytical workflow from sample extraction to MS/MS quantitation.

Fragmentation Pathway

The proposed fragmentation mechanism for the MRM transitions.

Caption: Proposed ESI+ fragmentation pathway for 2,4'-Dimethylpropiophenone.

Validation Framework (Self-Validating System)

To ensure trustworthiness, the method must pass the following System Suitability Tests (SST) before every batch analysis.

| Parameter | Acceptance Criteria | Rationale |

| Retention Time Stability | Ensures gradient pump accuracy and column equilibrium. | |

| Peak Symmetry (Tailing) | Indicates no secondary interactions or column overload. | |

| Signal-to-Noise (LOQ) | Confirms sensitivity at the Limit of Quantitation. | |

| Carryover | Essential for hydrophobic analytes that may stick to injector seals. |

Linearity: Establish a calibration curve from 1 ng/mL to 1000 ng/mL (

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 576829, 2',4'-Dimethylpropiophenone. Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. 1-Propanone, 1-(2,4-dimethylphenyl)- Mass Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

European Medicines Agency (EMA). ICH Guideline M10 on Bioanalytical Method Validation. Retrieved from [Link]

Sources

Application Note: FTIR Structural Characterization and Isomer Differentiation of 2,4'-Dimethylpropiophenone

This Application Note is designed for researchers and analytical chemists involved in the structural characterization of aromatic ketones, specifically within the context of pharmaceutical intermediate analysis and forensic identification.

Abstract

This guide details the Fourier Transform Infrared (FTIR) analysis of 2,4'-Dimethylpropiophenone, a critical intermediate in the synthesis of substituted cathinones. Accurate characterization of this compound is essential for differentiating it from positional isomers (e.g., 3,4'-dimethyl or ring-disubstituted analogs) and homologous precursors (e.g., 4'-methylpropiophenone).[1] This protocol utilizes Attenuated Total Reflectance (ATR) for rapid, solvent-free analysis, focusing on the diagnostic carbonyl shift and the "fingerprint" region essential for isomer identification.[1]

Introduction & Chemical Context

2,4'-Dimethylpropiophenone is a structural isomer of various dimethylated aromatic ketones. Its specific structure—featuring a methyl group at the para position of the phenyl ring and a methyl group at the alpha-carbon of the ketone chain—presents a unique vibrational signature.

Nomenclature Alert: In literature, "2,4'-dimethylpropiophenone" specifically refers to 2-methyl-1-(4-methylphenyl)propan-1-one . It should not be confused with 2,4-dimethylpropiophenone (1-(2,4-dimethylphenyl)propan-1-one), where both methyl groups are on the aromatic ring.[1] Distinguishing these isomers is a primary objective of this protocol.

Key Structural Features for FTIR Analysis:

-

Conjugated Carbonyl: The C=O bond is conjugated with the aromatic ring, lowering the wavenumber compared to aliphatic ketones.[1]

-

Alpha-Branching: The isopropyl-like moiety (–CH(CH₃)₂) adjacent to the carbonyl introduces steric bulk, subtly influencing the C=O frequency and providing distinct aliphatic bending modes.

-

Para-Substitution: The 1,4-disubstitution pattern on the benzene ring yields specific Out-of-Plane (OOP) bending vibrations, critical for differentiation from ortho or meta isomers.

Experimental Protocol

Instrumentation & Parameters[1][2][3][4][5]

-

Spectrometer: FTIR Spectrometer with DTGS or MCT detector.

-

Accessory: Single-bounce Diamond or ZnSe ATR (Attenuated Total Reflectance) crystal.

-

Spectral Range: 4000 – 600 cm⁻¹.[1]

-

Resolution: 4 cm⁻¹ (standard) or 2 cm⁻¹ (for high-resolution isomer splitting).

-

Scans: 32 scans (routine) or 64 scans (high signal-to-noise).

Sample Preparation (Liquid/Low-Melting Solid)

2,4'-Dimethylpropiophenone is typically a liquid or low-melting solid at room temperature.[1]

-

Clean: Ensure the ATR crystal is cleaned with isopropanol and shows a flat baseline.[1]

-

Background: Collect a background spectrum (air).[1]

-

Load: Apply 10–20 µL of the neat liquid (or a small crystal) directly onto the center of the ATR crystal.

-

Contact: If solid, apply pressure using the anvil to ensure intimate contact.[1] If liquid, ensure the crystal is fully covered.[1]

-

Acquire: Collect the sample spectrum.

-

Post-Process: Apply an ATR correction algorithm (if quantitative comparison to transmission libraries is required), though raw ATR data is sufficient for qualitative ID.

Analytical Workflow Diagram

The following logic flow illustrates the decision process for identifying the target molecule against common isomers.

Caption: Logical workflow for distinguishing 2,4'-Dimethylpropiophenone from ring-substituted isomers and homologs using key spectral regions.

Spectral Analysis & Peak Assignment

The following table synthesizes theoretical vibrational modes with empirical data for alkyl-substituted aromatic ketones.

Table 1: Diagnostic FTIR Bands for 2,4'-Dimethylpropiophenone

| Region (cm⁻¹) | Functional Group | Vibrational Mode | Diagnostic Note |

| 3000 – 3100 | Aromatic C-H | Stretching ( | Weak intensity. Indicates presence of aromatic ring.[1][2] |

| 2980 – 2850 | Aliphatic C-H | Stretching ( | Key Differentiator. Look for enhanced intensity due to the extra methyl group on the alpha carbon compared to simple propiophenone. |

| 1685 – 1675 | Carbonyl (C=O) | Stretching ( | Primary ID. Conjugation lowers frequency (vs. 1715 for acetone). The alpha-methyl group may cause a slight blue shift (higher wavenumber) vs. 4'-methylpropiophenone due to minor steric strain. |

| 1605, 1575 | Aromatic C=C | Ring Breathing | Characteristic doublet for conjugated aromatic rings.[1] |

| 1460 – 1450 | Alkyl C-H | Bending ( | Scissoring vibrations of methyl/methylene groups.[1] |

| 1385, 1365 | Isopropyl-like | Gem-dimethyl Bending | Specificity Marker. The isopropyl ketone moiety (–CO–CH(CH₃)₂) often shows a split or doublet in this region, unlike the single band of an ethyl group (–CO–CH₂CH₃).[1] |

| 1260 – 1200 | C-CO-C | Skeletal Stretch | Asymmetric stretching of the ketone linkage to the ring. |

| 840 – 810 | Aromatic C-H | OOP Bending ( | Substitution Marker. Strong, sharp band characteristic of para-disubstituted benzene rings (two adjacent hydrogens).[1] |

Differentiation from Derivatives

Distinguishing 2,4'-Dimethylpropiophenone from its close structural relatives is the most challenging aspect of the analysis.

vs. 4'-Methylpropiophenone (The Homolog)

-

Structure: 4'-Methylpropiophenone lacks the methyl group on the alpha carbon (straight propyl chain).

-

Differentiation:

-

Fingerprint (1300-1400 cm⁻¹): 4'-Methylpropiophenone (ethyl group) typically shows a single methyl bending vibration. 2,4'-Dimethylpropiophenone (isopropyl-like) tends to show a doublet or broadened feature around 1380-1360 cm⁻¹.

-

Aliphatic Stretch: 2,4'-DMP has a higher ratio of methyl to methylene C-H stretches.

-

vs. 2,4-Dimethylpropiophenone (The Ring Isomer)[1]

-

Structure: Both methyl groups are on the benzene ring (Ortho, Para).[1] The ketone chain is a straight propionyl group.[1]

-

Differentiation:

-

OOP Bending (700-900 cm⁻¹): 2,4-Dimethylpropiophenone is a 1,2,4-trisubstituted benzene.[1] This pattern produces two distinct bands: one for the isolated H (approx. 870-885 cm⁻¹) and one for the two adjacent H's (approx. 805-825 cm⁻¹).

-

Contrast: 2,4'-DMP (Para-substituted) shows a single dominant band in the 810-840 cm⁻¹ region.

-

Table 2: Isomer Differentiation Matrix[1]

| Feature | 2,4'-Dimethylpropiophenone | 4'-Methylpropiophenone | 2,4-Dimethylpropiophenone |

| Structure | Para-ring Me + Alpha-chain Me | Para-ring Me + Straight chain | Ortho/Para-ring Me + Straight chain |

| C=O[1] Shift | ~1680 cm⁻¹ | ~1685 cm⁻¹ | ~1680 cm⁻¹ |

| OOP Bending | Single strong band ~830 cm⁻¹ | Single strong band ~830 cm⁻¹ | Two bands (820 & 880 cm⁻¹) |

| 1380 Region | Doublet (Isopropyl-like) | Single band (Ethyl) | Single band (Ethyl) |

Quality Control & Troubleshooting

-

Water Interference: Broad peaks at 3400 cm⁻¹ indicate moisture.[1] Dry the sample with anhydrous MgSO₄ if observed.[1]

-

Peak Saturation: If the C=O peak flattens at the bottom (transmission) or top (absorbance), the sample path length is too thick (transmission) or contact is too high (ATR).[1] Use less sample.

-

Wavenumber Calibration: Validate the instrument daily using a Polystyrene film standard. The 1601.2 cm⁻¹ peak is critical for accurate aromatic assignment.[1]

References

-

NIST Mass Spectrometry Data Center. "4'-Methylpropiophenone."[1][3] NIST Chemistry WebBook, SRD 69. Accessed October 2023.[1][4] [Link][1]

- Note: Used as the baseline reference for para-substituted propiophenone spectral d

-

United Nations Office on Drugs and Crime (UNODC). "Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials." UNODC Laboratory and Scientific Section, 2015. [Link]

- Provides protocols for differentiating c

-

Zuba, D. "Identification of cathinones and other new psychoactive substances by FTIR."[1] Forensic Science International, 2012.

- Establishes the utility of OOP bending modes for distinguishing ring-substituted isomers.

-

National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 222878, 4'-Methylpropiophenone."[1] [Link]

-

Source for structural data and isomeric relationships.[5]

-

Sources

- 1. Structure Assignment of Seized Products Containing Cathinone Derivatives Using High Resolution Analytical Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Structure, Vibrational Spectrum and Conformational Properties of 4-(4-Tritylphenoxy)phthalonitrile-Precursor for Synthesis of Phthalocyanines with Bulky Substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4'-Methylpropiophenone [webbook.nist.gov]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. diva-portal.org [diva-portal.org]

Use of 2,4'-Dimethylpropiophenone in multi-step organic synthesis

Application Note: Strategic Utilization of 4'-Methylpropiophenone Scaffolds in Multi-Step Organic Synthesis

Executive Summary & Nomenclature Clarification

This guide addresses the synthetic utility of 4'-methylpropiophenone derivatives. In the context of industrial organic synthesis and drug development, the term "2,4'-dimethylpropiophenone" presents a nomenclature ambiguity that must be resolved for operational safety and precision:

-

Target A (Branched): 2-methyl-1-(4-methylphenyl)propan-1-one (CAS 50390-51-7).[1] Often referred to as 4'-methylisobutyrophenone. This molecule is a key intermediate in photoinitiators and specific fine chemicals.

-

Target B (Linear Scaffold): 4'-methylpropiophenone (CAS 5337-93-9). This is the primary precursor for the muscle relaxant Tolperisone and various thiazole-based APIs. In these pathways, the "2-position" (alpha-carbon) is functionalized during the synthesis (e.g., methylation or aminomethylation).

This Application Note prioritizes Target B due to its critical role in pharmaceutical manufacturing (Tolperisone), while providing a specific protocol for the direct synthesis of Target A .

Core Applications:

-

Pharmaceuticals: Synthesis of Tolperisone (muscle relaxant) and Hantzsch thiazoles (antimicrobials).

-

Fine Chemicals: Photoinitiators and fragrance intermediates.

Synthetic Workflows & Logic

The following diagram illustrates the divergent pathways from the toluene precursor, distinguishing between the direct synthesis of the branched "2,4'-dimethyl" system and the functionalization of the linear scaffold.

Caption: Divergent synthetic pathways from Toluene to Tolperisone, Thiazoles, and the specific 2,4'-Dimethylpropiophenone isomer.

Module 1: Scaffold Synthesis (Friedel-Crafts Acylation)

This module describes the generation of the core ketone.[2] The choice of acyl chloride dictates whether you obtain the linear or branched isomer.

Protocol A: Synthesis of 2,4'-Dimethylpropiophenone (Branched Isomer)

Target: CAS 50390-51-7[1]

Rationale: Direct acylation is superior to alkylating 4'-methylpropiophenone, which often results in poly-alkylation byproducts.

Reagents:

-

Toluene (Solvent/Reactant): 1.0 equiv (Excess used as solvent)

-

Isobutyryl Chloride: 1.1 equiv

-

Aluminum Chloride (

): 1.2 equiv -

Dichloromethane (DCM): Optional co-solvent

Procedure:

-

Setup: Flame-dry a 500 mL three-neck flask equipped with a reflux condenser, dropping funnel, and

inlet. -

Charging: Charge

(16.0 g, 120 mmol) and dry DCM (100 mL). Cool to 0°C. -

Acylation: Add Isobutyryl chloride (12.8 g, 120 mmol) dropwise, maintaining temperature <5°C. Stir for 30 min to form the acylium complex.

-

Addition: Add Toluene (9.2 g, 100 mmol) dropwise. Note: Toluene is activated; reaction is exothermic.

-

Reaction: Allow to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane/EtOAc 9:1).

-

Quench: Pour mixture slowly onto 200 g crushed ice/HCl.

-

Workup: Extract with DCM (3 x 50 mL). Wash organic layer with brine and sat.

. Dry over -

Purification: Distillation under reduced pressure (bp ~102°C at 6 Torr).

Module 2: The Mannich Pathway (Tolperisone Synthesis)

Target: Tolperisone Hydrochloride Starting Material: 4'-Methylpropiophenone (Linear)

Scientific Insight: The Mannich reaction introduces the piperidine ring at the alpha (C2) position. The reaction requires acidic catalysis to generate the iminium ion from formaldehyde and piperidine.

Reagents:

-

4'-Methylpropiophenone: 1.0 equiv

-

Paraformaldehyde: 1.3 equiv[4]

-

Piperidine Hydrochloride: 1.1 equiv

-

Solvent: 1,2-Dioxolane or Ethanol/Nitromethane (avoid Nitromethane if possible due to safety).

-

Catalyst: HCl (conc.) traces.

Detailed Protocol:

-

Mixture: In a 250 mL round-bottom flask, combine 4'-methylpropiophenone (14.8 g, 100 mmol), piperidine HCl (13.3 g, 110 mmol), and paraformaldehyde (3.9 g, 130 mmol).

-

Solvent: Add 1,2-dioxolane (50 mL) and 2-3 drops of conc. HCl.

-

Reflux: Heat the mixture to reflux (approx. 90-100°C) for 5-7 hours.

-

Mechanism Check: The reaction proceeds via the formation of a methylene-ammonium salt (Mannich base), which is attacked by the enol form of the ketone.

-

-

Precipitation: Cool the reaction mixture to 5°C. The Tolperisone HCl salt should crystallize.

-

Filtration: Filter the white solid.

-

Recrystallization: Purify using Isopropanol/Acetone to remove unreacted ketone and "4-MMPPO" (a vinyl ketone degradant).

-

Yield: Typical yields are 70-75%. Melting point: ~173°C.

Data Validation (Tolperisone HCl):

-

Appearance: White crystalline powder.

-

Solubility: Soluble in water and methanol.

Module 3: The Hantzsch Pathway (Thiazole Synthesis)[5][6]

Target: 2-Amino-4-(4-methylphenyl)thiazole Intermediate: 2-Bromo-4'-methylpropiophenone

Safety Warning:

Step 1: Alpha-Bromination

-

Dissolve 4'-methylpropiophenone (10 mmol) in Glacial Acetic Acid (20 mL).

-

Add Bromine (

, 10 mmol) dropwise at RT. The solution will decolorize as -

Stir for 1 hour. Pour into ice water. Extract with DCM.[3]

-

Note: Do not purify by distillation (thermal instability). Use the crude oil immediately for Step 2.

Step 2: Hantzsch Condensation[7]

-

Reactants: Combine the crude 2-bromo-4'-methylpropiophenone (from Step 1) and Thiourea (10 mmol) in Ethanol (30 mL).

-

Reflux: Heat to reflux for 2 hours. The product often precipitates as the HBr salt.

-

Neutralization: Cool and neutralize with aqueous

to pH 8. -

Isolation: Filter the free base precipitate. Recrystallize from Ethanol.

Analytical Data & Troubleshooting

Table 1: Physicochemical Properties of Key Compounds

| Compound | CAS No.[1][2][5][6][7][8][9] | Structure Note | Boiling/Melting Pt. | Key Application |

| 4'-Methylpropiophenone | 5337-93-9 | Linear chain | bp 238°C | Tolperisone precursor |

| 2,4'-Dimethylpropiophenone | 50390-51-7 | Branched (Isobutyro) | bp 102°C (6 Torr) | Photoinitiators |

| 2-Bromo-4'-methylpropiophenone | 1451-82-7 | Alpha-bromo | mp ~48°C | Thiazole synthesis |

| Tolperisone HCl | 3644-61-9 | Aminoketone salt | mp 173°C | Muscle Relaxant |

Troubleshooting Guide:

-

Low Yield in Mannich Reaction: Ensure Paraformaldehyde is fresh (depolymerizes effectively). Moisture in the solvent can inhibit iminium formation; use dry solvents.

-